molecular formula C17H11Cl2NO4S B2953419 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 838852-14-5

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2953419
CAS RN: 838852-14-5
M. Wt: 396.24
InChI Key: GENCSASXPFXXON-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone ring, a thioether linkage, and a benzoic acid moiety . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Some derivatives of benzoic acid, such as thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, have shown specific antimicrobial activities against a spectrum of Gram-positive, Gram-negative bacteria, and Candida spp. These compounds exhibited minimal inhibitory concentration (MIC) values ranging widely, suggesting their potential use in treating multidrug-resistant infections (Carmen Limban et al., 2008).

Photophysical Properties

The synthesis and photophysical characterization of novel fluorescence probes designed to detect reactive oxygen species highlight the utility of benzoic acid derivatives in biological and chemical applications. These probes can selectively detect highly reactive oxygen species, offering tools for studying the roles of these species in various biological contexts (Ken-ichi Setsukinai et al., 2003).

Catalytic Activity

A study on the catalysis of aerobic oxidation by a coordination polymer, synthesized from benzoic acid-terminated ligands, demonstrates the compound's ability to catalyze the oxidation of organic sulfides under ambient conditions. This showcases the potential of benzoic acid derivatives in catalysis and material science (J. Han et al., 2007).

Antioxidant Properties

Derivatives of 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid have been investigated for their antioxidant activity. Novel compounds showed potent antioxidant capabilities, with some exhibiting significantly higher activity than known antioxidants like ascorbic acid, indicating their potential as therapeutic agents in diseases characterized by oxidative stress (I. Tumosienė et al., 2019).

Environmental Applications

Benzoic acid and its derivatives play a role in environmental applications, such as the purification of water using titanium dioxide suspensions illuminated with near-UV light. This process demonstrates the potential for these compounds in environmental remediation and sustainable chemistry (R. W. Matthews, 1990).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, benzoic acid can cause skin and eye irritation and may be harmful if swallowed .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4S/c18-9-5-6-12(11(19)7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENCSASXPFXXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

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